MPP Exhibits >400-Fold Binding Selectivity for ERα Over ERβ, Contrasted with Non-Selective Clinical Antiestrogens
In competitive radiometric binding assays using full-length human ERα and ERβ, MPP demonstrates a Ki of 5.6 nM for ERα and 2.3 μM for ERβ, yielding an ERα/ERβ selectivity ratio of approximately 410-fold . In contrast, the clinically used non-selective antiestrogens trans-hydroxytamoxifen (Ki ≈ 0.12 nM at ERα), raloxifene, and ICI 182,780 (fulvestrant; Ki ≈ 0.13 nM at ERα) all exhibit potent binding to both ER subtypes and suppress E2-mediated transcription through both receptors . This means that at a concentration of 100 nM—which fully saturates ERα for MPP—the compound occupies less than 5% of ERβ, leaving ERβ signalling completely unperturbed .
| Evidence Dimension | Binding affinity (Ki) and ERα/ERβ selectivity ratio |
|---|---|
| Target Compound Data | MPP: ERα Ki = 5.6 nM; ERβ Ki = 2,300 nM; Selectivity ratio ≈ 410-fold |
| Comparator Or Baseline | trans-Hydroxytamoxifen: ERα Ki ≈ 0.12 nM (non-selective); ICI 182,780 (Fulvestrant): ERα Ki ≈ 0.13 nM (non-selective); Both suppress ERα and ERβ with similar potency |
| Quantified Difference | MPP shows >400-fold selectivity for ERα; comparators show essentially no ER subtype selectivity |
| Conditions | Radiometric competitive binding assay using full-length human ERα and ERβ, with [3H]estradiol as tracer |
Why This Matters
This selectivity enables researchers to attribute biological effects to ERα with high confidence, which is impossible with non-selective antagonists like tamoxifen or fulvestrant.
- [1] Bahia, M.S., et al. Table 1A. Ligand binding to WT and mutant ERs. Cancer Research. Data for trans-hydroxytamoxifen and fulvestrant Ki values. Accessed 2026. https://aacrjournals.org/view-large/12971306 View Source
- [2] Sun, J., et al. Antagonists Selective for Estrogen Receptor α. Endocrinology. 2002. Reports that trans-hydroxytamoxifen, raloxifene, and ICI 182,780 suppress E2 activity via both ERα and ERβ. https://doi.org/10.1210/endo.143.3.8704 View Source
